Cas no 66698-28-0 (1-(4-Bromophenyl)piperazine)
1-(4-Bromophenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Bromophenyl)piperazine
- 1-(4-BROMOPHENYL)PIPERAZINE, 98+
- Piperazine, 1-(4-bromophenyl)-
- 1-(4-bromophenyl)-piperazine
- PubChem9277
- 4-bromophenylpiperazine
- 1-(4-Bromo-phenyl)-piperazine 2HCl salt
- Oprea1_814607
- 4-(4-bromophenyl)piperazine
- KSC497Q2L
- 1-(4-bromo-phenyl)-piperazine
- PJHPFAFEJNBIDC-UHFFFAOYSA-N
- KM1029
- VP70146
- TRA0065693
- RP28478
- N-(4-Bromophenyl)piperazine
- W-203470
- FT-0641091
- DTXSID50370841
- PD131513
- Z594274780
- FS-1572
- 66698-28-0
- UNII-RX2Y9C2G6X
- A8979
- EN300-181980
- SCHEMBL15942
- SY003574
- AKOS003587731
- 1-(Para-bromophenyl)piperazine
- 1-(4-bromophenyl)piperazine, 95%
- AC-3016
- AMY5287
- CS-W010284
- PBPP
- RX2Y9C2G6X
- MFCD00130198
- 4-Bpp
- DTXCID70321875
- DB-024586
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- MDL: MFCD00130198
- Inchi: 1S/C10H13BrN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
- InChI Key: PJHPFAFEJNBIDC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1CCNCC1
Computed Properties
- Exact Mass: 240.02600
- Monoisotopic Mass: 240.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 15.3
Experimental Properties
- Density: 1.386
- Melting Point: 91-95 °C
- Boiling Point: 353.3°C at 760 mmHg
- Flash Point: 167.5℃
- Refractive Index: 1.575
- PSA: 15.27000
- LogP: 2.25250
1-(4-Bromophenyl)piperazine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 20/21/22
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Hazardous Material Identification:
- Storage Condition:2-8°C
1-(4-Bromophenyl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Bromophenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WT458-5g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 97% | 5g |
¥513.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WT458-200mg |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 97% | 200mg |
¥72.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WT458-1g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 97% | 1g |
¥200.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 724580-1G |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 1g |
¥273.86 | 2023-11-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852790-1g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | ≥97% | 1g |
144.00 | 2021-05-17 | |
| TRC | B700223-1g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 1g |
$ 45.00 | 2022-06-06 | ||
| TRC | B700223-5g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 5g |
$ 95.00 | 2022-06-06 | ||
| TRC | B700223-10g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 10g |
$ 155.00 | 2022-06-06 | ||
| Alichem | A139004178-25g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 96% | 25g |
$184.80 | 2022-03-30 | |
| Alichem | A139004178-100g |
1-(4-Bromophenyl)piperazine |
66698-28-0 | 96% | 100g |
$436.80 | 2022-03-30 |
1-(4-Bromophenyl)piperazine Suppliers
1-(4-Bromophenyl)piperazine Related Literature
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Jennifer R. Baker,Cecilia C. Russell,Jayne Gilbert,Adam McCluskey,Jennette A. Sakoff RSC Med. Chem. 2021 12 929
Additional information on 1-(4-Bromophenyl)piperazine
Comprehensive Overview of 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0): Properties, Applications, and Research Insights
1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0) is a brominated aromatic compound featuring a piperazine moiety, widely recognized for its versatility in pharmaceutical and chemical research. This compound, often referred to by its systematic name or the shorthand 4-Bromo-1-phenylpiperazine, has garnered significant attention due to its role as a key intermediate in organic synthesis. Researchers and industry professionals frequently search for terms like "1-(4-Bromophenyl)piperazine synthesis", "CAS 66698-28-0 applications", and "4-bromophenyl piperazine derivatives", reflecting its relevance in modern chemistry.
The molecular structure of 1-(4-Bromophenyl)piperazine combines a piperazine ring with a 4-bromophenyl group, enabling unique reactivity patterns. This structural motif is pivotal in designing compounds with potential biological activity, particularly in central nervous system (CNS) research. Recent trends highlight growing interest in piperazine-based scaffolds for drug discovery, with queries such as "piperazine derivatives in medicine" and "brominated arylpiperazines" trending in scientific databases. The compound’s high purity grade (often >98%) and stability under standard conditions make it a preferred choice for laboratories.
In the context of green chemistry, 1-(4-Bromophenyl)piperazine aligns with the demand for sustainable synthetic routes. Searches for "eco-friendly piperazine synthesis" and "catalysis in bromoaryl reactions" underscore this shift. The compound’s bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a topic frequently explored in peer-reviewed journals. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring reproducibility in research.
Beyond pharmaceuticals, CAS 66698-28-0 finds utility in material science, particularly in the development of organic electronic materials. Its aromaticity and electron-withdrawing bromine group contribute to tunable optoelectronic properties, addressing queries such as "piperazines in OLEDs" and "bromophenyl conductivity modifiers". Safety data sheets (SDS) emphasize standard laboratory precautions, though it is not classified under hazardous categories, reinforcing its accessibility for academic and industrial use.
Emerging discussions on AI-driven drug design have spotlighted 1-(4-Bromophenyl)piperazine as a candidate for virtual screening. Keywords like "computational modeling of piperazines" and "QSAR studies" reflect this intersection of chemistry and technology. Furthermore, patents referencing this compound often involve neuroreceptor modulation, aligning with global health trends targeting neurological disorders. The compound’s logP value and solubility profile are critical parameters for formulation scientists, as evidenced by frequent searches for "piperazine pharmacokinetics".
To summarize, 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0) exemplifies the synergy between fundamental chemistry and applied research. Its adaptability across domains—from medicinal chemistry to advanced materials—ensures its enduring relevance. As innovation accelerates, this compound will likely remain a staple in answering complex scientific questions, driven by its well-documented properties and expanding applications.
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